molecular formula C8H13ClN4O B13637109 3-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-ethylpropanamide

3-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-ethylpropanamide

Cat. No.: B13637109
M. Wt: 216.67 g/mol
InChI Key: LFFWLKHHSRPCOQ-UHFFFAOYSA-N
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Description

3-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-ethylpropanamide is a chemical compound with a molecular formula of C7H11ClN4O It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-ethylpropanamide typically involves the reaction of 3-amino-4-chloropyrazole with N-ethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-ethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the use of nucleophiles, such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of functionalized pyrazole derivatives.

Scientific Research Applications

3-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-ethylpropanamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-ethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-methylpropanamide: This compound is similar in structure but has a methyl group instead of an ethyl group.

    2-(3-Amino-4-chloro-1h-pyrazol-1-yl)acetic acid: This compound has an acetic acid group instead of a propanamide group.

Uniqueness

3-(3-Amino-4-chloro-1h-pyrazol-1-yl)-N-ethylpropanamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ethylpropanamide moiety may enhance its solubility and bioavailability compared to similar compounds.

Properties

Molecular Formula

C8H13ClN4O

Molecular Weight

216.67 g/mol

IUPAC Name

3-(3-amino-4-chloropyrazol-1-yl)-N-ethylpropanamide

InChI

InChI=1S/C8H13ClN4O/c1-2-11-7(14)3-4-13-5-6(9)8(10)12-13/h5H,2-4H2,1H3,(H2,10,12)(H,11,14)

InChI Key

LFFWLKHHSRPCOQ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CCN1C=C(C(=N1)N)Cl

Origin of Product

United States

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